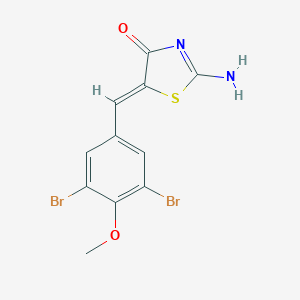![molecular formula C25H18FN5O3 B328869 4-CYANO-2-FLUORO-N'~1~-{(E)-1-[2-METHYL-1-(4-NITROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B328869.png)
4-CYANO-2-FLUORO-N'~1~-{(E)-1-[2-METHYL-1-(4-NITROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a fluoro substituent, and a benzohydrazide moiety. Its molecular formula is C24H17FN4O2, and it has a molecular weight of approximately 412.42 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of 4-cyano-2-fluorobenzoic acid: This can be achieved through the reaction of 4-cyanobenzoic acid with a fluorinating agent such as sulfur tetrafluoride.
Synthesis of 2-methyl-1-(4-nitrobenzyl)-1H-indole: This involves the condensation of 4-nitrobenzaldehyde with 2-methylindole in the presence of an acid catalyst.
Condensation Reaction: The final step involves the condensation of 4-cyano-2-fluorobenzoic acid hydrazide with 2-methyl-1-(4-nitrobenzyl)-1H-indole under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Condensation: Aldehydes or ketones, acid or base catalyst.
Major Products Formed
Reduction: Formation of 4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-aminobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide.
Substitution: Formation of 4-cyano-2-(substituted)-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide.
Condensation: Formation of hydrazones with various aldehydes or ketones.
Aplicaciones Científicas De Investigación
4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. For example, its potential anticancer activity may be attributed to its ability to inhibit the function of certain enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-cyano-2-fluorobenzoic acid
- 2-methyl-1-(4-nitrobenzyl)-1H-indole
- 4-cyano-2-fluorobenzohydrazide
Uniqueness
4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and a promising candidate in medicinal chemistry research.
Propiedades
Fórmula molecular |
C25H18FN5O3 |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
4-cyano-2-fluoro-N-[(E)-[2-methyl-1-[(4-nitrophenyl)methyl]indol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H18FN5O3/c1-16-22(14-28-29-25(32)21-11-8-18(13-27)12-23(21)26)20-4-2-3-5-24(20)30(16)15-17-6-9-19(10-7-17)31(33)34/h2-12,14H,15H2,1H3,(H,29,32)/b28-14+ |
Clave InChI |
JFEJEESRKOQKSS-CCVNUDIWSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])/C=N/NC(=O)C4=C(C=C(C=C4)C#N)F |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])C=NNC(=O)C4=C(C=C(C=C4)C#N)F |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])C=NNC(=O)C4=C(C=C(C=C4)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclohexyl{[5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)methyl]-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B328788.png)
![[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B328791.png)
![[3-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B328792.png)
![(4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B328793.png)
![(3-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B328794.png)
![{3-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B328795.png)

![[5-(3,5-Dibromo-4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B328797.png)
![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B328799.png)
![{2-Ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B328801.png)
![4-{5-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B328803.png)
![(5E)-2-amino-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B328804.png)
![1-(4-bromophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328808.png)
![1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328809.png)
